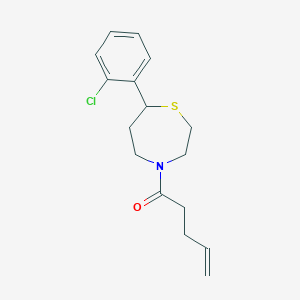![molecular formula C12H15F2NO B2740203 1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol CAS No. 414877-37-5](/img/structure/B2740203.png)
1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol (1-DFMP) is a compound of interest to scientists due to its potential applications in pharmaceuticals and biochemistry. It is a structural isomer of 1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol (1-DCMP), and has been studied extensively for its unique properties.
Applications De Recherche Scientifique
Synthesis and Evaluation of Ligands for D2-like Receptors
Research has shown that arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, play a crucial role in the pharmacophoric groups present in antipsychotic agents. These compounds, exemplified by "1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol," have been studied for their potency and selectivity in binding affinity at D2-like receptors. The synthesis and evaluation of these compounds indicate that the composite structure of arylalkyl moieties contributes significantly to selectivity and potency at D2-like receptors, although the predictability of specific effects of the arylalkyl moieties is limited (Sikazwe et al., 2009).
Chemical Synthesis and Biological Activities
Further investigations into the chemistry and pharmacology of piperazine derivatives, which include compounds like "this compound," have revealed their significance in developing new therapeutic agents. Studies have covered various aspects, including the synthesis of stereochemically complex molecules and their pharmacological evaluations. These studies contribute to understanding the structural requirements for biological activity and offer insights into the design of new drugs with potential therapeutic applications (Brine et al., 1997).
Propriétés
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQLIVFCYSBCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)


![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)


![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)




![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)

